JNK Inhibitor IX-d7
CAS No.:
Cat. No.: VC0199301
Molecular Formula: C₂₀H₉D₇N₂OS
Molecular Weight: 339.46
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₀H₉D₇N₂OS |
---|---|
Molecular Weight | 339.46 |
Introduction
Mechanism of Action: JNK Isoform Selectivity and Signaling Pathways
Deuterium substitution may influence off-target interactions. For instance, the parent compound reduces caspase-3 activity in fibroblasts and enhances imatinib-induced apoptosis by preventing c-ABL dephosphorylation . These effects are likely preserved in JNK Inhibitor IX-d7, with potential modulation of metabolic clearance rates altering the duration of action.
Pharmacological Data and Preclinical Efficacy
In Vitro Pharmacokinetics
The following table summarizes key pharmacological properties of JNK Inhibitor IX-d7 inferred from its parent compound:
Property | JNK Inhibitor IX | JNK Inhibitor IX-d7 (Predicted) |
---|---|---|
Molecular Weight (g/mol) | 332.42 | 346.42 |
Solubility in DMSO | 20 mg/mL | 20 mg/mL |
JNK2 pIC50 | 6.5 | 6.5–6.7 |
JNK3 pIC50 | 6.7 | 6.7–6.9 |
Metabolic Stability (t1/2) | 2.1 h (human) | 3.8 h (estimated) |
Data derived from , with deuterium effects extrapolated from known pharmacokinetic principles.
Anticancer Activity
In pancreatic ductal adenocarcinoma (PDAC) cell lines (AsPC-1, BxPC-3), JNK Inhibitor IX reduced viability with IC50 values of 0.066–0.409 µM . The deuterated analog is expected to achieve similar potency but with prolonged target engagement. Notably, the parent compound suppressed migration by 20% in scratch assays and caused G2/M arrest via p53/p21 upregulation, independent of apoptosis . These findings suggest that JNK Inhibitor IX-d7 may enhance therapeutic windows in vivo by sustaining pathway inhibition.
Therapeutic Applications and Clinical Relevance
Oncology
JNK Inhibitor IX-d7 holds promise in overcoming chemoresistance. In pancreatic cancer, JNK inhibition synergizes with FOLFIRINOX regimens by counteracting survival signals activated by gemcitabine or paclitaxel . The deuterated form’s extended half-life could reduce dosing frequency in combination therapies.
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